1H-benzimidazol-2-ylmethyl 2,3,4,5-tetrafluorobenzoate
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Overview
Description
1H-1,3-benzimidazol-2-ylmethyl 2,3,4,5-tetrafluorobenzoate is a compound that combines the structural features of benzimidazole and tetrafluorobenzoate. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, known for its presence in various biologically active molecules. The tetrafluorobenzoate moiety introduces fluorine atoms, which can significantly influence the compound’s chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-benzimidazol-2-ylmethyl 2,3,4,5-tetrafluorobenzoate typically involves the condensation of o-phenylenediamine with a suitable formylating agent to form the benzimidazole core. This is followed by esterification with 2,3,4,5-tetrafluorobenzoic acid. Common reagents and conditions include:
Condensation Reaction: o-phenylenediamine with formic acid or trimethyl orthoformate.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of non-toxic solvents, is also emphasized .
Chemical Reactions Analysis
Types of Reactions
1H-1,3-benzimidazol-2-ylmethyl 2,3,4,5-tetrafluorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide.
Substitution: The fluorine atoms on the benzoate ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of benzimidazole amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1H-1,3-benzimidazol-2-ylmethyl 2,3,4,5-tetrafluorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl 2,3,4,5-tetrafluorobenzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1H-1,3-benzimidazole: A core structure with various biological activities.
2H-1,2,3-triazoles: Known for their broad range of biological activities.
1H-indazoles: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
1H-1,3-benzimidazol-2-ylmethyl 2,3,4,5-tetrafluorobenzoate is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C15H8F4N2O2 |
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Molecular Weight |
324.23 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylmethyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C15H8F4N2O2/c16-8-5-7(12(17)14(19)13(8)18)15(22)23-6-11-20-9-3-1-2-4-10(9)21-11/h1-5H,6H2,(H,20,21) |
InChI Key |
AIUYATPXXDRZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
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